2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Description
2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 2 and a methyl group at position 1 of the benzimidazole core.
Properties
IUPAC Name |
2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPZCBIXONUPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the hydroxymethyl and carboxylic acid groups. For instance, the benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid. Subsequent steps may include hydroxymethylation using formaldehyde in a basic medium and carboxylation using carbon dioxide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted benzodiazoles.
Scientific Research Applications
Medicinal Chemistry
2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has shown promise in various areas of medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics.
- Anticancer Activity : In vitro studies have demonstrated that similar benzodiazole derivatives can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values suggest significant anticancer potential.
Enzyme Inhibition
The compound can act as a competitive inhibitor for certain enzymes due to its carboxylic acid group. This ability allows it to modulate metabolic pathways, which could be beneficial for therapeutic interventions.
Chemical Research
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical modifications, making it valuable for studying reaction mechanisms.
Antimicrobial Studies
Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that specific derivatives could effectively inhibit the growth of resistant bacterial strains.
Anticancer Research
In vitro assays have indicated that benzodiazole derivatives can induce apoptosis in various cancer cell lines. Notably:
- Compounds similar to this compound showed promising results with IC50 values in the low micromolar range against human cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzimidazole Derivatives
*Hypothesized formula based on structural analogs.
Key Comparative Insights
Substituent Effects on Bioactivity :
- The hydroxymethyl group in the target compound may enhance solubility compared to lipophilic groups like difluoromethyl (), but reduce membrane permeability relative to halogenated derivatives (e.g., 5-bromo , ).
- Methyl at N1 (target compound) provides moderate steric hindrance, contrasting with the cyclopropylmethyl group in , which likely improves metabolic resistance.
Synthetic Pathways: Analogous compounds (e.g., 2-(4-hydroxyphenyl)-derivatives) are synthesized via condensation of 3,4-diaminobenzoic acid with aldehydes under acidic conditions . Similar methods may apply to the target compound.
5-Bromo derivatives () highlight the role of halogenation in enhancing binding affinity to enzymatic targets.
Biological Activity
Overview
2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound characterized by a benzodiazole core structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its unique functional groups, including hydroxymethyl and carboxylic acid moieties. These features suggest a range of biological activities that warrant detailed investigation.
- IUPAC Name : this compound
- Molecular Formula : C10H11N2O3
- CAS Number : 1020718-28-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound's binding affinity and specificity. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the development of new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays have demonstrated that benzodiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the carboxylic acid group allows it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced metabolic activity in targeted cells .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other benzodiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid | Lacks methyl group | Moderate antimicrobial activity |
| 1-methyl-1H-benzodiazole-5-carboxylic acid | Lacks hydroxymethyl group | Limited anticancer properties |
| 2-(hydroxymethyl)-1H-benzotriazole-5-carboxylic acid | Similar structure but different ring system | Variable biological activities |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid?
- Methodological Answer : Cyclocondensation reactions are commonly employed for benzodiazole core formation. For example, ethyl acetoacetate and phenylhydrazine derivatives can be used as precursors, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Solvent selection (e.g., acetic acid) and catalysts (e.g., sodium acetate) influence reaction efficiency. Post-synthetic modifications, such as introducing the hydroxymethyl group, may require reductive alkylation or protection/deprotection strategies .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring substitution patterns. For example, methyl groups at position 1 and hydroxymethyl at position 2 produce distinct splitting patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for -COOH (~1700 cm) and -OH (~3200 cm) validate functional groups .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Software like SHELXL refines crystal structures, particularly for verifying the benzodiazole core geometry .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. Hydroxymethyl groups may undergo oxidation under alkaline conditions .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Melting point consistency across batches indicates purity .
Advanced Research Questions
Q. What computational strategies predict the compound's reactivity and binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases or receptors). For example, the hydroxymethyl group may form hydrogen bonds with active-site residues, as seen in similar benzodiazole derivatives .
- DFT Calculations : Predict electron density distributions to identify nucleophilic/electrophilic sites. The carboxylic acid group’s charge distribution influences solubility and reactivity .
Q. How do structural modifications (e.g., substituent variations) impact the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the hydroxymethyl group with other substituents (e.g., halides, alkyl chains) and test against targets (e.g., antimicrobial assays). For example, bulkier groups may hinder target binding, while electron-withdrawing groups enhance metabolic stability .
- Data Analysis : Compare IC values or inhibition constants (K) across derivatives. Tabulate results to identify optimal substituents:
| Derivative | Substituent (Position) | IC (μM) | Target Protein |
|---|---|---|---|
| A | -CHOH (2) | 0.45 | Kinase X |
| B | -Cl (2) | 1.20 | Kinase X |
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, variations in ATP concentration in kinase assays can alter IC values .
- Meta-Analysis : Cross-reference published data with structural analogs. Discrepancies may arise from impurity levels (>95% purity recommended) or assay interference (e.g., compound fluorescence in absorbance-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
